AHU-377 Hemicalziumsalz

Übersicht

Beschreibung

Sacubitril hemicalcium salt, also known as AHU-377 hemicalcium salt, is a potent neprilysin inhibitor. It is a key component of the heart failure medication LCZ696, which is a combination of sacubitril and valsartan. Sacubitril hemicalcium salt is used to treat heart failure by inhibiting neprilysin, an enzyme that degrades natriuretic peptides, thereby enhancing the effects of these peptides in reducing blood pressure and promoting sodium excretion .

Wissenschaftliche Forschungsanwendungen

Sacubitril-Hemicalcium-Salz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Neprilysin-Inhibition und verwandter biochemischer Pfade eingesetzt.

Biologie: Untersucht wegen seiner Auswirkungen auf natriuretische Peptide und ihre Rolle für die kardiovaskuläre Gesundheit.

Medizin: In erster Linie zur Behandlung von Herzinsuffizienz, Bluthochdruck und möglicherweise COVID-19 aufgrund seiner Auswirkungen auf Blutdruck und Flüssigkeitshaushalt eingesetzt.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Herz-Kreislauf-Erkrankungen abzielen

5. Wirkmechanismus

Sacubitril-Hemicalcium-Salz ist ein Prodrug, das durch De-Ethylierung über Esterasen in seinen aktiven Metaboliten, LBQ657, umgewandelt wird. LBQ657 hemmt Neprilysin, ein Enzym, das für den Abbau natriuretischer Peptide wie atrial natriuretisches Peptid (ANP) und brain natriuretisches Peptid (BNP) verantwortlich ist. Durch die Hemmung von Neprilysin erhöht Sacubitril-Hemicalcium-Salz die Spiegel dieser Peptide, was zu Vasodilatation, Natriurese und Diurese führt, die helfen, den Blutdruck zu senken und die Symptome der Herzinsuffizienz zu lindern .

Ähnliche Verbindungen:

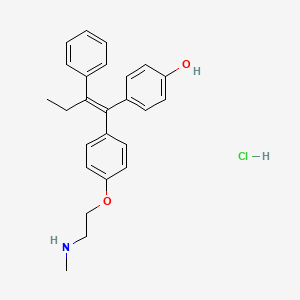

Valsartan: Wird häufig mit Sacubitril in dem Medikament LCZ696 kombiniert.

LBQ657: Der aktive Metabolit von Sacubitril-Hemicalcium-Salz.

Angiotensin-II-Rezeptor-Blocker (ARBs): Wie z. B. Losartan und Candesartan, die ebenfalls auf Herz-Kreislauf-Erkrankungen abzielen.

Einzigartigkeit: Sacubitril-Hemicalcium-Salz ist aufgrund seines doppelten Wirkmechanismus in Kombination mit Valsartan einzigartig. Während Sacubitril Neprilysin hemmt, blockiert Valsartan den Angiotensin-II-Rezeptor, wodurch ein umfassender Ansatz zur Behandlung von Herzinsuffizienz und Bluthochdruck geboten wird .

Wirkmechanismus

Target of Action

AHU-377 hemicalcium salt, also known as Sacubitril calcium, is a potent inhibitor of neprilysin . Neprilysin is an enzyme that degrades natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which are blood pressure-lowering peptides .

Mode of Action

AHU-377 is a prodrug that is converted into the active form, LBQ657 , through enzymatic cleavage of the ethyl ester . LBQ657 inhibits neprilysin, preventing the degradation of natriuretic peptides . This leads to an increased concentration of these peptides, which work mainly by reducing blood volume .

Biochemical Pathways

The inhibition of neprilysin by LBQ657 affects the natriuretic peptide system . This results in vasodilation and natriuresis, which are processes that lower blood pressure . Sacubitril/valsartan has also been found to influence lipid metabolism pathways .

Pharmacokinetics

In humans, AHU-377 is rapidly absorbed with a Tmax of 0.5-1.1h . It is quickly converted into LBQ657, which reaches its Tmax within 1.9-3.5h . The average half-life of the bioactive LBQ657 is 9.9-11.1h .

Result of Action

The inhibition of neprilysin leads to reduced breakdown and increased concentration of endogenous natriuretic peptides . This results in vasodilation, natriuresis, and diuresis . In addition, AHU-377 has been reported to cause an antihypertensive effect in a dose-dependent manner in DAHI-SS rats .

Action Environment

Environmental factors such as body mass index (BMI) and hemoglobin A1c (HbA1c) have been found to influence the alterations in triglyceride levels, independent of the administration of sacubitril/valsartan .

Biochemische Analyse

Biochemical Properties

AHU-377 hemicalcium salt interacts with neprilysin, a membrane metallo-endopeptidase . The IC50 value of AHU-377 hemicalcium salt for neprilysin is 5 nM . The interaction between AHU-377 hemicalcium salt and neprilysin leads to the inhibition of neprilysin, preventing the degradation of atrial and brain natriuretic peptide, two blood pressure lowering peptides .

Cellular Effects

The active form of AHU-377 hemicalcium salt, LBQ657, modestly inhibits cardiac myocyte hypertrophy . The inactive precursor, AHU-377 hemicalcium salt, does not inhibit collagen accumulation in fibroblasts nor cardiac myocyte hypertrophy .

Molecular Mechanism

AHU-377 hemicalcium salt is converted by enzymatic cleavage of the ethyl ester into the active neprilysin inhibiting metabolite LBQ657 . This prevents neprilysin’s degradation of atrial and brain natriuretic peptide, two blood pressure lowering peptides .

Temporal Effects in Laboratory Settings

In humans, AHU-377 hemicalcium salt is absorbed quickly, with its maximum concentration being reached in 0.5-1.1 hours . It is rapidly converted into LBQ657, with its maximum concentration being reached in 1.9-3.5 hours . The half-life values for the biologically active LBQ657 is 9.9-11.1 hours .

Dosage Effects in Animal Models

In DAHI-SS rats, AHU-377 hemicalcium salt (30 and 100 mg/kg, PO) can cause an antihypertensive effect in a dose-dependent manner . In DOCA-salt hypertensive rats, AHU-377 hemicalcium salt shows only a modest reduction in mean arterial pressure, despite achieving estimated neprilysin enzyme occupancy of >95% at the highest dose tested (100 mg/kg, PO) .

Metabolic Pathways

The metabolic pathway of AHU-377 hemicalcium salt involves its conversion by enzymatic cleavage of the ethyl ester into the active form LBQ657 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Sacubitril-Hemicalcium-Salz umfasst mehrere Schritte:

Grignard-Reaktion: Der Prozess beginnt mit der Umwandlung von 4-Brom-1,1'-Biphenyl in das entsprechende Grignard-Reagenz.

Epoxid-Öffnung: Dieses Reagenz reagiert mit (S)-Epichlorhydrin, um den Epoxidring zu öffnen.

Mitsunobu-Reaktion: Die resultierende Verbindung wird einer Mitsunobu-Reaktion mit Succinimid unterzogen.

Hydrolyse und Schutz: Die saure Hydrolyse der Succinimid-Schutzgruppe wird gefolgt von der Hydrolyse des Alkylchlorids unter Verwendung von Natriumhydroxid. Das freie Amin wird dann mit einer tert-Butoxycarbonyl (Boc)-Gruppe geschützt.

Oxidation und Wittig-Reaktion: Der primäre Alkohol wird unter Verwendung von Bleichmittel mit TEMPO als Katalysator oxidiert, gefolgt von einer Wittig-Reaktion zur Bildung des α,β-ungesättigten Esters.

Asymmetrische Hydrierung: Der Ester wird in das Lithium-Carboxylat umgewandelt und dann unter Verwendung eines Ruthenium-Katalysators und eines chiralen Bisphosphinliganden einer asymmetrischen Hydrierung unterzogen.

Veresterung und Amin-Reaktion: Das Carboxylat wird durch Reaktion mit Thionylchlorid und Ethanol verestert.

Industrielle Produktionsmethoden: Die industrielle Produktion von Sacubitril-Hemicalcium-Salz folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Arten von Reaktionen:

Oxidation: Sacubitril-Hemicalcium-Salz kann Oxidationsreaktionen unterliegen, insbesondere während seiner Synthese.

Reduktion: Die Verbindung kann durch enzymatische Spaltung zu ihrem aktiven Metaboliten, LBQ657, reduziert werden.

Substitution: Verschiedene Substitutionsreaktionen sind in seine Synthese involviert, wie z. B. die Mitsunobu-Reaktion und der Veresterungsprozess.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Bleichmittel mit TEMPO als Katalysator.

Reduktionsmittel: Enzymatische Spaltung zur Umwandlung in LBQ657.

Substitutionsreagenzien: Natriumhydroxid, Thionylchlorid, Ethanol und Pyridin.

Hauptprodukte:

LBQ657: Der aktive Neprilysin-inhibierende Metabolit, der aus Sacubitril-Hemicalcium-Salz gebildet wird.

Zwischenprodukte: Verschiedene Zwischenprodukte, die während des Syntheseprozesses gebildet werden.

Vergleich Mit ähnlichen Verbindungen

Valsartan: Often combined with sacubitril in the medication LCZ696.

LBQ657: The active metabolite of sacubitril hemicalcium salt.

Angiotensin II Receptor Blockers (ARBs): Such as losartan and candesartan, which also target cardiovascular conditions.

Uniqueness: Sacubitril hemicalcium salt is unique due to its dual mechanism of action when combined with valsartan. While sacubitril inhibits neprilysin, valsartan blocks the angiotensin II receptor, providing a comprehensive approach to managing heart failure and hypertension .

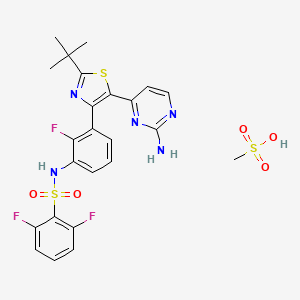

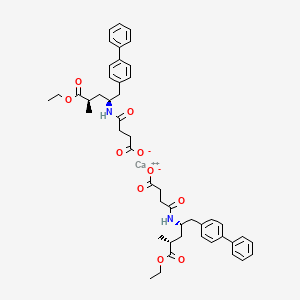

Eigenschaften

CAS-Nummer |

1369773-39-6 |

|---|---|

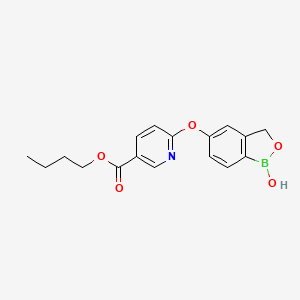

Molekularformel |

C24H29CaNO5 |

Molekulargewicht |

451.6 g/mol |

IUPAC-Name |

calcium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C24H29NO5.Ca/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/t17-,21+;/m1./s1 |

InChI-Schlüssel |

SLERTBUHPREHKD-JKSHRDEXSA-N |

SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |

Isomerische SMILES |

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O.[Ca] |

Kanonische SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O.[Ca] |

Aussehen |

Assay:≥98%A crystalline solid |

Synonyme |

Sacubitril |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

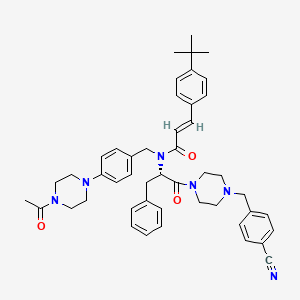

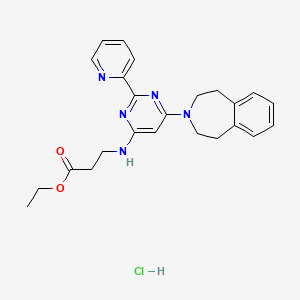

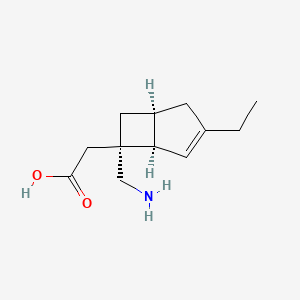

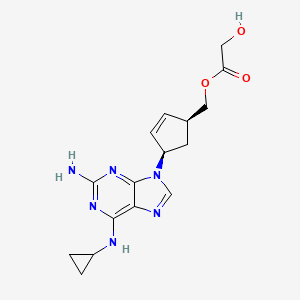

Feasible Synthetic Routes

Q1: What are the key advantages of formulating AHU-377 as a hemicalcium salt crystal form?

A1: Formulating AHU-377 as a hemicalcium salt offers several advantages over its other forms, primarily related to its physicochemical properties. The hemicalcium salt crystal form demonstrates improved hygroscopicity compared to AHU-377 or its sodium salt. [] This means it is less likely to absorb moisture from the air, which can be crucial for long-term storage stability and consistent dosing. Additionally, the hemicalcium salt form exhibits enhanced chemical stability. [] These properties make it more practical for pharmaceutical applications and contribute to a broader application prospect for the compound.

Q2: How is the AHU-377 hemicalcium salt crystal form characterized?

A2: The primary method used to characterize the AHU-377 hemicalcium salt crystal form is X-ray powder diffraction (XRPD). The XRPD pattern of this specific crystal form exhibits unique peaks at specific diffraction angles (2theta). The research highlights two distinct sets of characteristic peaks:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)

![8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B560038.png)